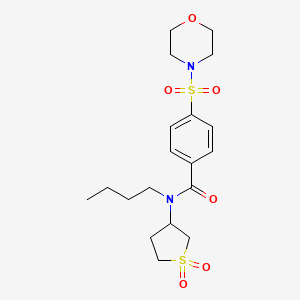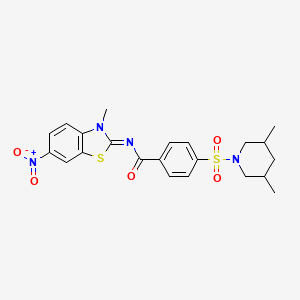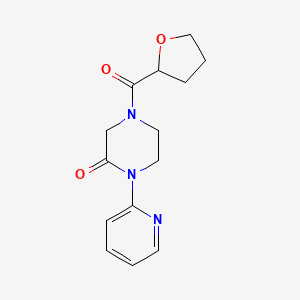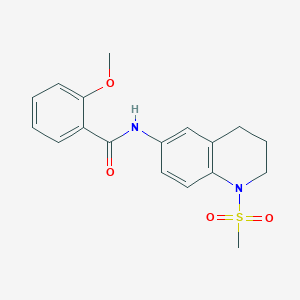
5-(Metilsulfanyl)-1,3-tiazol-2-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a methylsulfanyl group at the 5-position and an aldehyde group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(methylsulfanyl)ethanone with thiourea in the presence of a base to form the thiazole ring, followed by oxidation to introduce the aldehyde group . Another method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to achieve the desired compound .
Industrial Production Methods
Industrial production methods for 5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Mecanismo De Acción
The mechanism of action of 5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to alterations in biochemical pathways . For example, it may inhibit microbial growth by interfering with essential enzymes involved in cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5-(Methylsulfanyl)-1,3-thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
5-(Methylsulfanyl)-1,3-thiazole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-(Methylsulfanyl)-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
5-(Methylsulfanyl)-1,3-thiazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives . Its combination of a methylsulfanyl group and an aldehyde group makes it a versatile intermediate for further chemical modifications .
Propiedades
IUPAC Name |
5-methylsulfanyl-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS2/c1-8-5-2-6-4(3-7)9-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNUUKTXZKFFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(S1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)
![2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B2491768.png)

![ETHYL 1-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2491771.png)
![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)






